(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Description
This compound is a type of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogue . It has been synthesized and evaluated for its antibacterial and antifungal activities . The compound showed strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .
Synthesis Analysis
The compound is part of a series of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues that have been synthesized . The synthesis process and the exact methods used are not detailed in the available sources.
Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
Specific Scientific Field
Medicinal Chemistry and Oncology
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
and its derivatives were synthesized and evaluated for their antiproliferative effects against a panel of 55 cancer cell lines representing nine different cancer types. The study aimed to identify potential compounds with superior potency compared to the reference drug Sorafenib.
Experimental Procedures
Results
This research highlights the potential of these imidazo[2,1-b]thiazole derivatives as promising candidates for further development as anticancer agents .
Molecular Docking Studies as Anti-HIV-1 Agents
Specific Scientific Field
Pharmaceutical Sciences and Virology
Summary
The compound’s indole derivatives have been investigated for their anti-HIV-1 activity. Researchers performed molecular docking studies to understand their interactions with HIV-1 proteins.
Experimental Procedures
Results
- The indole derivatives showed promising interactions with HIV-1 proteins, suggesting their potential as anti-HIV-1 agents .
Exploration of Imidazole Derivatives in Drug Discovery
Specific Scientific Field
Medicinal Chemistry and Drug Development
Summary
Imidazole derivatives, including the compound , have drawn attention due to their diverse biological activities. Researchers explore their potential as drug candidates.
Experimental Procedures
Results
properties
IUPAC Name |
[4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-19(31-22-24-17(13-27(14)22)15-4-6-16(23)7-5-15)21(29)26-10-8-25(9-11-26)20(28)18-3-2-12-30-18/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJMOBJKJOCSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone |
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